molecular formula C14H17NO5 B2790202 Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate CAS No. 1255717-04-4

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Cat. No.: B2790202
CAS No.: 1255717-04-4
M. Wt: 279.292
InChI Key: CPWNUOJLLPXDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a synthetic organic compound that belongs to the class of oxetane derivatives Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the benzyloxycarbonylamino group: This step often involves the protection of an amine group with a benzyloxycarbonyl (Cbz) protecting group.

    Esterification: The final step involves the esterification of the oxetane derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate: can be compared with other oxetane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. Its combination of an oxetane ring with a benzyloxycarbonylamino group and a methyl ester makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNUOJLLPXDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pd/C (10%, 5.0 g) was added to a solution of methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-ylidene)acetate (10.0 g, 36 mmol) in MeOH (100 mL). The suspension was stirred under hydrogen atmosphere at ambient temperature for 12 h. The catalyst was filtered off and washed with MeOH (100 mL). The filtrate and washings were combined followed by addition of benzyloxycarbonyl N-succinimide (Cbz-OSu; 10.0 g, 40 mmol) and triethylamine (15.2 mL, 108 mmol). The reaction mixture was stirred for 12 h at ambient temperature and then concentrated. The residue was purified by flash column chromatography on silica gel (Hexane/EtOAc=5:1) to afford methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (4.3 g, 41% yield) as a yellow solid.
[Compound]
Name
benzyloxycarbonyl N-succinimide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

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